molecular formula C7H9IN2O2 B14380999 2-Hydroxycarbamoyl-1-methylpyridinium iodide CAS No. 89970-80-9

2-Hydroxycarbamoyl-1-methylpyridinium iodide

Cat. No.: B14380999
CAS No.: 89970-80-9
M. Wt: 280.06 g/mol
InChI Key: TYWUUIGKRPFSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxycarbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C7H9IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

The synthesis of 2-Hydroxycarbamoyl-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyliodide under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires careful handling due to the reactivity of the reagents involved . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2-Hydroxycarbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-Hydroxycarbamoyl-1-methylpyridinium iodide is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxycarbamoyl-1-methylpyridinium iodide exerts its effects involves its ability to act as a dehydrating agent. It facilitates the formation of carboxylate esters from acids and alcohols, carboxamides from acids and amines, and lactones from hydroxy acids. The compound’s molecular targets include hydroxyl groups of carboxylic acids and alcohols, which it activates for further chemical transformations .

Comparison with Similar Compounds

2-Hydroxycarbamoyl-1-methylpyridinium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in forming various chemical products under controlled conditions.

Properties

CAS No.

89970-80-9

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

N-hydroxy-1-methylpyridin-1-ium-2-carboxamide;iodide

InChI

InChI=1S/C7H8N2O2.HI/c1-9-5-3-2-4-6(9)7(10)8-11;/h2-5H,1H3,(H-,8,10,11);1H

InChI Key

TYWUUIGKRPFSFN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)NO.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.